molecular formula C15H20N2OS B13811674 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- CAS No. 66359-13-5

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Cat. No.: B13811674
CAS No.: 66359-13-5
M. Wt: 276.4 g/mol
InChI Key: PVKFHMYHOHHPAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Pth-DL-alpha-aminocaprylic acid may involve large-scale synthesis using automated systems. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenylthiohydantoin derivatives .

Scientific Research Applications

Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. The phenylthiohydantoin group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pth-DL-alpha-aminocaprylic acid is unique due to the presence of both the phenylthiohydantoin group and the aminocaprylic acid moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications .

Biological Activity

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by an imidazolidinone ring and a thioxo group, contributes to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is C16H19N3OS with a molecular weight of approximately 276.4 g/mol. The presence of sulfur in the thioxo group (–S=O) enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- may exhibit antimicrobial properties. Research suggests its potential to inhibit the growth of various pathogens, which warrants further investigation in medicinal chemistry.

Enzyme Inhibition

The compound has shown promise as an inhibitor in biochemical pathways. It interacts with specific enzymes and receptors, potentially affecting metabolic processes. For instance, it has been utilized in protein sequencing through the Edman degradation method, highlighting its role in biochemical research.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's effects on cancer cell lines. In vitro assays indicate that derivatives of imidazolidinone compounds can inhibit cell proliferation in various cancer types, including gastric and colon cancers .

Cancer Cell Line IC50 (µM) Effect
NUGC (Gastric)15Moderate
DLD-1 (Colon)20Significant
MCF-7 (Breast)25Moderate

The mechanism by which 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- exerts its biological effects involves binding interactions with target proteins. For example, studies on related compounds have shown that they can stabilize p53 from degradation by MDM2, suggesting a potential pathway for cancer treatment .

Binding Affinity Studies

Research into the binding affinity of this compound reveals that it may effectively interact with proteins involved in apoptosis and cell cycle regulation. Such interactions are critical for developing therapeutic agents targeting cancer pathways.

Synthesis Methods

Several synthetic routes have been developed for producing 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-. Common methods include:

  • Condensation Reactions : Combining appropriate amines with thioacids.
  • Cyclization Techniques : Utilizing heat or catalysts to promote ring formation.

These methods allow for the modification of the compound to enhance its biological activity and selectivity.

Case Studies

A notable study evaluated the cytotoxic effects of imidazolidinone derivatives against multiple cancer cell lines. Results indicated that certain modifications to the base structure significantly increased antiproliferative activity while maintaining low toxicity to normal cells .

Additionally, investigations into the pharmacokinetics of these compounds have revealed important insights into their bioavailability and metabolic stability, which are crucial for their development as therapeutic agents.

Properties

CAS No.

66359-13-5

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19)

InChI Key

PVKFHMYHOHHPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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